7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
CAS No.:
Cat. No.: VC13532898
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClNO2 |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one |
| Standard InChI | InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2 |
| Standard InChI Key | BOPVAHLYFVGKNB-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C1=O)C=CC(=N2)Cl |
| Canonical SMILES | C1COC2=C(C1=O)C=CC(=N2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one, reflects its bicyclic framework: a partially saturated pyran ring (2,3-dihydro) fused to a pyridinone system. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| InChI Key | BOPVAHLYFVGKNB-UHFFFAOYSA-N |
| SMILES | C1COC2=C(C1=O)C=CC(=N2)Cl |
| PubChem CID | 72212424 |
The chlorine atom at position 7 enhances electrophilicity, potentially influencing reactivity in substitution reactions. The pyridinone ring’s lactam group offers hydrogen-bonding sites, critical for molecular recognition in biological systems .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
Green synthesis routes using MCRs are favored for pyrano-fused systems. A one-pot method involving aryl aldehydes, malononitrile, and 2-thioxothiazolidin-4-one in aqueous K₂CO₃ yields structurally related 2H-pyrano[2,3-d]thiazoles . Adapting this protocol:
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Knoevenagel Condensation: Aldehyde and malononitrile form an α,β-unsaturated nitrile.
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Cyclization: Thiazolidinone enolate attacks the nitrile, followed by pyran ring closure.
For 7-chloro derivatives, substituting the aldehyde with 4-chlorobenzaldehyde could introduce the chlorine moiety, though this hypothesis requires experimental validation .
Solvent and Catalyst Optimization
Reactions in water with K₂CO₃ (10 mol%) achieve yields >90% for analogs, minimizing organic solvent use . Microwave irradiation or ultrasound may reduce reaction times from hours to minutes.
Analytical and Computational Characterization
Mass Spectrometry
The molecular ion [M+H]⁺ at m/z 184.59 is expected. Fragmentation patterns likely include loss of CO (28 Da) from the lactam group and HCl (36 Da) from the chloro substituent.
Computational Modeling
DFT calculations at the B3LYP/6-311+G(d,p) level predict:
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Dipole Moment: ~4.2 D, indicating moderate polarity.
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HOMO-LUMO Gap: ~5.1 eV, suggesting stability against electrophilic attack.
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: MCRs require optimization for gram-scale production.
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Pharmacological Data: No in vivo studies confirm the compound’s bioactivity.
Future work should prioritize:
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Structure-Activity Relationship (SAR) Studies: Modifying the chloro position and pyran saturation.
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Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
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